molecular formula C15H14N2O2 B11997647 {[(Diphenylmethylidene)amino]oxy}(methylamino)methanone CAS No. 22001-32-7

{[(Diphenylmethylidene)amino]oxy}(methylamino)methanone

Cat. No.: B11997647
CAS No.: 22001-32-7
M. Wt: 254.28 g/mol
InChI Key: AFXCGMIVAMDFOR-UHFFFAOYSA-N
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Description

{[(Diphenylmethylidene)amino]oxy}(methylamino)methanone is an organic compound characterized by its complex structure, which includes both aromatic and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(Diphenylmethylidene)amino]oxy}(methylamino)methanone typically involves the reaction of diphenylmethanone with hydroxylamine and methylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced reaction conditions to maximize efficiency. This includes the use of continuous flow reactors, automated temperature control systems, and high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(Diphenylmethylidene)amino]oxy}(methylamino)methanone can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or oxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature around 25°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature around 0°C to 25°C.

    Substitution: Various nucleophiles such as halides or amines; reaction temperature around 25°C to 50°C.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

{[(Diphenylmethylidene)amino]oxy}(methylamino)methanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which {[(Diphenylmethylidene)amino]oxy}(methylamino)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzylideneaniline: Similar structure but lacks the oxy and methylamino groups.

    Diphenylmethanone oxime: Contains the oxime group but lacks the methylamino group.

    N-Methylbenzylideneaniline: Contains the methylamino group but lacks the oxy group.

Uniqueness

{[(Diphenylmethylidene)amino]oxy}(methylamino)methanone is unique due to the presence of both oxy and methylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

22001-32-7

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

(benzhydrylideneamino) N-methylcarbamate

InChI

InChI=1S/C15H14N2O2/c1-16-15(18)19-17-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,16,18)

InChI Key

AFXCGMIVAMDFOR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)ON=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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